Methyl 4-(5-trifluoromethyl-1,2,4-oxadiazol-3-yl)benzoate

Descripción general

Descripción

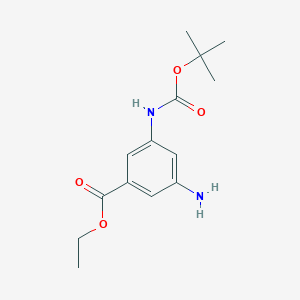

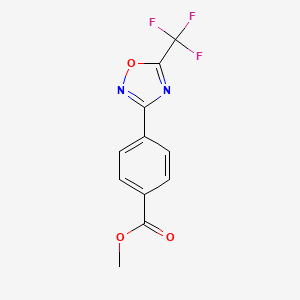

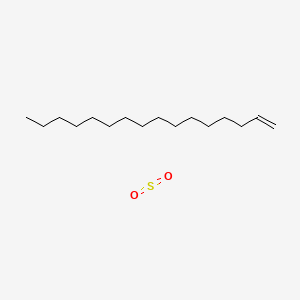

“Methyl 4-(5-trifluoromethyl-1,2,4-oxadiazol-3-yl)benzoate” is a compound that contains an oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The compound also contains a trifluoromethyl group, which is a functional group consisting of three fluorine atoms attached to a carbon atom .

Synthesis Analysis

The synthesis of oxadiazole derivatives has been widely studied due to their broad range of chemical and biological properties . Oxadiazoles can be synthesized by substituting different substituents based on 3D QSAR outcomes . The synthesis of “this compound” specifically has not been detailed in the available literature.Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a 1,2,4-oxadiazole ring and a trifluoromethyl group . The oxadiazole ring is a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .Aplicaciones Científicas De Investigación

Structural Characterization and Molecular Interactions

Methyl 4-(5-trifluoromethyl-1,2,4-oxadiazol-3-yl)benzoate and its derivatives have been extensively studied for their structural properties. For example, Meyer et al. (2003) conducted structural characterization of two oxadiazole derivatives, emphasizing their potential as non-peptide angiotensin receptor antagonists. They discovered π–π interactions between the oxadiazole rings and phenyl rings in neighboring molecules, indicating potential applications in receptor interaction studies (Meyer et al., 2003).

Chemosensors and Colorimetric Properties

Ma et al. (2013) reported the development of novel anion sensors containing 1,3,4-oxadiazole groups, which display unique colorimetric properties for fluoride sensing. These sensors exhibited color changes from colorless to yellow with different optical shifts upon the addition of fluoride, indicating their utility in the development of sensitive chemical sensors (Ma et al., 2013).

Luminescent Properties and Mesophase Behavior

The photoluminescence properties of certain 1,3,4-oxadiazole derivatives have been explored by Han et al. (2010). They synthesized a series of compounds displaying cholesteric and nematic mesophases, with some exhibiting strong blue fluorescence emissions. This study highlights the potential of these compounds in the development of new materials with unique luminescent properties (Han et al., 2010).

Corrosion Inhibition Properties

Ammal et al. (2018) investigated the corrosion inhibition properties of various 1,3,4-oxadiazole derivatives. They demonstrated these compounds' effectiveness in protecting mild steel in sulfuric acid, suggesting their potential application in materials science and engineering (Ammal et al., 2018).

Biochemical and Medicinal Applications

Kareem et al. (2021) studied the synthesis and biological activity of hybrid polymers containing 1,2,4-oxadiazole moieties. Their findings revealed significant biological activity, indicating the potential of these compounds in medicinal chemistry and pharmaceutical research (Kareem et al., 2021).

Molecular Complex Formation

Reichert et al. (2001) explored the formation of non-covalent complexes between acidic 1,2,4-oxadiazol-5-ones and an imidazoline base. This study contributes to understanding how these compounds can be used to form stable molecular complexes, which is crucial in various fields ofchemistry and pharmacology (Reichert et al., 2001).

Radiopharmaceutical Development

Luo et al. (2019) described the automated synthesis of a PET radiopharmaceutical, [11C]CS1P1, for imaging sphingosine-1 phosphate receptor 1 (S1P1). This study highlights the role of 1,2,4-oxadiazole derivatives in the development of novel radiopharmaceuticals for medical imaging (Luo et al., 2019).

Antitumor Activity

Galal et al. (2010) investigated the antitumor activity of novel compounds containing 1,3,4-oxadiazole rings. They found that these compounds showed significant activity against breast and lung cancer cell lines, indicating their potential application in cancer therapy (Galal et al., 2010).

Theoretical and Spectroscopic Analysis

Amiri et al. (2016) conducted a detailed theoretical and spectroscopic characterization of a novel 1,3,4-oxadiazole derivative. This study contributes to a better understanding of the electronic and structural properties of these compounds (Amiri et al., 2016).

Direcciones Futuras

The future directions for “Methyl 4-(5-trifluoromethyl-1,2,4-oxadiazol-3-yl)benzoate” and similar compounds could involve further exploration of their synthesis, chemical reactions, and biological activities . Additionally, the development of new 1,2,4-oxadiazole-based anticancer drugs has been suggested .

Mecanismo De Acción

Target of Action

Methyl 4-(5-trifluoromethyl-1,2,4-oxadiazol-3-yl)benzoate is a derivative of 1,2,4-oxadiazole, which has been found to have anticancer activity . The primary targets of this compound are likely to be the class-IIa histone deacetylases (HDACs), which are important targets in cancer and disorders of the central nervous system .

Mode of Action

The compound interacts with its targets, the class-IIa HDACs, leading to their inhibition . This inhibition can lead to caspase-mediated apoptosis in cancer cells . Caspases are the members of cysteine proteases, which on activation lead to irreversible apoptosis cell death .

Biochemical Pathways

The inhibition of class-IIa HDACs affects the pathways related to cell growth and survival. This can lead to the activation of caspases, particularly caspase 3, which integrates upstream signals into the final execution of cell death .

Result of Action

The result of the compound’s action is the induction of apoptosis in cancer cells . This can lead to a reduction in tumor growth and potentially to the regression of the disease.

Propiedades

IUPAC Name |

methyl 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O3/c1-18-9(17)7-4-2-6(3-5-7)8-15-10(19-16-8)11(12,13)14/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTPCMOCNOKNLTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=NOC(=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Nitrophenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B3261201.png)

![2-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B3261228.png)

![1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B3261270.png)